molecular formula C11H17NO3 B6243779 tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 146337-26-0

tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B6243779
CAS No.: 146337-26-0
M. Wt: 211.26 g/mol
InChI Key: XCZFTMBURFLJOW-UHFFFAOYSA-N
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Description

tert-Butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS: 146337-26-0) is a chiral bicyclic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . The tert-butyl carbamate group at position 1 acts as a protective group, while the formyl substituent at position 6 provides a reactive aldehyde moiety. This compound is widely utilized in pharmaceutical and organic synthesis as a precursor for heterocyclic systems, particularly in the construction of spirocyclic and fused-ring architectures. Its chirality makes it valuable in asymmetric synthesis for generating enantiomerically pure intermediates .

Properties

CAS No.

146337-26-0

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 6-formyl-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h6,8H,4-5,7H2,1-3H3

InChI Key

XCZFTMBURFLJOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1C=O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydropyridine and tert-butyl chloroformate.

    Formylation: The formyl group is introduced at the 6-position of the tetrahydropyridine ring using a formylating agent like formic acid or a formyl chloride derivative under controlled conditions.

    Esterification: The carboxylate group is esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products

    Oxidation: tert-Butyl 6-carboxy-1,2,3,4-tetrahydropyridine-1-carboxylate.

    Reduction: tert-Butyl 6-hydroxymethyl-1,2,3,4-tetrahydropyridine-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of formyl and ester groups on biological activity. It may serve as a model compound in the design of bioactive molecules.

Medicine

While specific medical applications are not well-documented, derivatives of tetrahydropyridine are known to exhibit pharmacological properties. This compound could potentially be explored for its therapeutic effects.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of tert-butyl 6-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate depends on its chemical reactivity. The formyl group can participate in various chemical reactions, influencing the compound’s interaction with other molecules. The tert-butyl ester group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

tert-Butyl 5-Bromo-1,2,3,4-Tetrahydropyridine-1-Carboxylate

Molecular Formula: C₁₀H₁₆BrNO₂ Molecular Weight: 262.1 g/mol CAS: 1622840-55-4

Key Differences:

Substituent Type and Position :

  • The bromine atom at position 5 contrasts with the formyl group at position 6 in the target compound. Bromine facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the formyl group enables nucleophilic additions (e.g., formation of imines or hydrazones) .
  • Positional isomerism alters electronic distribution: the electron-withdrawing bromine at position 5 may reduce ring electron density compared to the formyl group at position 6, which can conjugate with the tetrahydropyridine ring .

Molecular Weight and Reactivity :

  • The bromo analog’s higher molecular weight (262.1 vs. 211.26 g/mol) reflects bromine’s atomic mass. This difference impacts physical properties such as solubility; brominated compounds often exhibit lower polarity compared to aldehydes .
  • Stability: The bromo compound is less prone to oxidation than the aldehyde but may require protection from light due to C-Br bond sensitivity .

Synthetic Utility: The bromo derivative is a key intermediate in medicinal chemistry for introducing aryl or heteroaryl groups via cross-coupling . The formyl-containing compound is pivotal in condensations for constructing nitrogen-containing heterocycles (e.g., quinolines, pyrimidines) .

Other Tetrahydropyridine Derivatives

(±)-trans-1-tert-Butyl 3-Methyl 4-(2-Fluoro-6-(3-(Hydroxymethyl)Pyrrolidin-1-yl)Pyridin-3-yl)Pyrrolidine-1,3-Dicarboxylate

Molecular Formula : C₂₄H₃₃FN₂O₆ (inferred)
Key Features :

  • Fluorine and hydroxymethyl substituents enhance polarity and hydrogen-bonding capacity, making this compound suitable for targeting biological receptors .
  • The tert-butyl and methyl ester groups provide orthogonal protection for stepwise functionalization .
6-[(2,3-Difluoro-4-Hydroxyphenyl)Methyl]-9-Hydroxy-5-Methyl-7-Oxo-N-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)Pyrimidin-4-yl]Phenyl]-5,6-Diazaspiro[3.5]Non-8-Ene-8-Carboxamide

Key Features :

  • A spirocyclic tetrahydropyridine derivative with trifluoromethyl and pyrimidine groups, highlighting the versatility of tert-butyl-protected intermediates in synthesizing complex drug candidates .

Comparative Data Table

Property tert-Butyl 6-Formyl-1,2,3,4-THPC tert-Butyl 5-Bromo-1,2,3,4-THPC (±)-trans-1-tert-Butyl 3-Methyl Dicarboxylate
Molecular Formula C₁₁H₁₇NO₃ C₁₀H₁₆BrNO₂ C₂₄H₃₃FN₂O₆
Molecular Weight (g/mol) 211.26 262.1 ~485.5
CAS Number 146337-26-0 1622840-55-4 N/A
Key Functional Group Formyl (CHO) Bromine (Br) Fluorine (F), Hydroxymethyl (CH₂OH)
Primary Synthetic Use Aldehyde-mediated condensations Cross-coupling reactions Biologically active scaffold synthesis
Chirality Chiral Not explicitly stated Racemic mixture

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